molecular formula C10H10F2O3 B6352673 Ethyl 2-(difluoromethoxy)benzoate CAS No. 773134-77-3

Ethyl 2-(difluoromethoxy)benzoate

Cat. No.: B6352673
CAS No.: 773134-77-3
M. Wt: 216.18 g/mol
InChI Key: FPJKYETVZAHVAA-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and a difluoromethoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-(Difluoromethoxy)benzoic acid+EthanolEthyl 2-(difluoromethoxy)benzoate+Water\text{2-(Difluoromethoxy)benzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 2-(Difluoromethoxy)benzoic acid+Ethanol→Ethyl 2-(difluoromethoxy)benzoate+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: 2-(Difluoromethoxy)benzoic acid.

    Reduction: 2-(Difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-(difluoromethoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 2-(trifluoromethoxy)benzoate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.

    Mthis compound: The methyl ester variant may exhibit different reactivity and solubility characteristics.

    2-(Difluoromethoxy)benzoic acid: The acid form is more reactive in certain chemical reactions compared to the ester form.

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJKYETVZAHVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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